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Compound of Interest

Compound Name: (2-Methylazetidin-2-yl)methanol

CAS No.: 1314951-93-3

Cat. No.: B2450256

Get Quote

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a

privileged scaffold in drug discovery. Its strained ring system imparts unique conformational

constraints on molecules, which can lead to improved binding affinity and selectivity for

biological targets. Furthermore, azetidines often serve as bioisosteres for other common rings

like pyrrolidine or piperidine, offering a way to modulate physicochemical properties such as

lipophilicity and metabolic stability.

Within this class of compounds, azetidine-2-methanol, particularly in its chiral forms, stands out

as a versatile building block. The presence of both a secondary amine and a primary alcohol

provides two distinct points for derivatization, allowing for the facile construction of diverse

chemical libraries. Its structural similarity to the amino acid proline has made it a popular

proline surrogate in the design of peptidomimetics and other biologically active molecules.

Core Synthetic Strategies for the Azetidine-2-
Methanol Framework
The construction of the strained azetidine ring is a non-trivial synthetic challenge. Several

strategies have been developed, often starting from readily available chiral precursors to
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ensure stereochemical control.

Synthesis from Chiral Pool Amino Acids
The most common and reliable methods for synthesizing enantiomerically pure azetidine-2-

methanol derivatives begin with readily available amino acids, such as L-proline or L-aspartic

acid.

A prevalent strategy involves the ring contraction of proline derivatives. However, a more direct

and widely adopted route proceeds via the reduction of L-proline to (S)-prolinol, followed by

activation of the hydroxyl group and subsequent intramolecular cyclization.

A key step in this pathway is the activation of the primary alcohol of prolinol to facilitate

nucleophilic attack by the ring nitrogen. This is often achieved by converting the alcohol to a

good leaving group, such as a tosylate or mesylate. The choice of the nitrogen protecting group

is critical; it must be stable to the reduction and activation steps but readily removable or

suitable for the final product. The Boc (tert-butyloxycarbonyl) group is frequently employed due

to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of (S)-N-Boc-azetidine-2-methanol from L-Proline

This protocol is a representative example of the synthesis starting from L-proline.

Step 1: Reduction of L-Proline to (S)-Prolinol

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran

(THF) at 0 °C, a solution of L-proline in THF is added dropwise.

The reaction mixture is then refluxed for several hours until the reaction is complete

(monitored by TLC).

The reaction is carefully quenched with water and aqueous sodium hydroxide, and the

resulting solid is filtered off.

The filtrate is dried and concentrated under reduced pressure to yield crude (S)-prolinol,

which can be used in the next step without further purification.

Step 2: N-Protection of (S)-Prolinol
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(S)-Prolinol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-

butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.

The reaction is stirred at room temperature until completion.

The mixture is then washed with aqueous acid and brine, dried over sodium sulfate, and

concentrated to give N-Boc-(S)-prolinol.

Step 3: Mesylation and Intramolecular Cyclization

N-Boc-(S)-prolinol is dissolved in pyridine or dichloromethane with a base and cooled to 0

°C.

Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred for several

hours.

The resulting intermediate is not isolated but is directly treated with a base such as sodium

hydride (NaH) in THF.

The base facilitates the intramolecular Sₙ2 reaction, where the nitrogen anion displaces the

mesylate group, forming the azetidine ring.

Workup and purification by column chromatography yield (S)-N-Boc-azetidine-2-methanol.

Cyclization of Acyclic Precursors
An alternative to starting from cyclic precursors is the construction of the azetidine ring from a

suitably functionalized acyclic chain. A common approach involves the intramolecular

cyclization of 4-amino-3-hydroxybutanoic acid derivatives or related compounds. These

precursors can often be synthesized from chiral starting materials like malic acid or aspartic

acid.

For instance, (S)-aspartic acid can be converted into a protected 4-amino-1,2-epoxybutane

derivative. Ring-opening of the epoxide with a suitable nucleophile, followed by activation of the

resulting primary alcohol and intramolecular cyclization, can afford the azetidine-2-methanol

core.
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Derivatization of the Azetidine-2-Methanol Scaffold
Once the core is synthesized, its true utility comes from the ability to derivatize it at two key

positions: the ring nitrogen and the exocyclic hydroxyl group.

Caption: Key derivatization pathways for the azetidine-2-methanol scaffold.

N-Functionalization: The secondary amine of the azetidine ring is a versatile handle for

introducing a wide range of substituents. Standard organic transformations such as N-

alkylation, N-acylation, and reductive amination are commonly employed to install desired

functional groups. The choice of substituent at this position can significantly influence the

biological activity and pharmacokinetic properties of the final compound.

O-Functionalization: The primary hydroxyl group can be readily transformed into ethers,

esters, or other functional groups. It can also be oxidized to an aldehyde or carboxylic acid,

providing further opportunities for diversification. This position is often used to connect the

azetidine scaffold to other parts of a larger molecule, for example, through an ether or ester

linkage.

Applications in Medicinal Chemistry
The unique structural features of azetidine-2-methanol derivatives have led to their

incorporation into a variety of biologically active compounds.
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Compound Class Therapeutic Area
Role of Azetidine-2-
methanol

Dipeptidyl Peptidase-4 (DPP-

4) Inhibitors
Type 2 Diabetes

Serves as a proline mimetic,

providing a rigid scaffold for

key interactions with the

enzyme's active site.

Histone Deacetylase (HDAC)

Inhibitors
Oncology

Acts as a cap group that

orients the molecule correctly

within the enzyme's binding

channel.

Beta-Lactamase Inhibitors Infectious Diseases

The strained ring can be used

to mimic the transition state of

beta-lactam hydrolysis, leading

to enzyme inhibition.

Challenges and Future Outlook
Despite the advances in the synthesis of azetidine-2-methanol derivatives, challenges remain.

The synthesis of substituted azetidine rings, particularly those with additional stereocenters,

can be complex. Furthermore, the scalability of some synthetic routes can be a concern for

large-scale production.

Future research in this area will likely focus on the development of more efficient and

stereoselective methods for the synthesis of the azetidine core. The exploration of novel

derivatization strategies to access a wider range of chemical space will also be a key area of

investigation. As our understanding of the role of conformational restriction in drug-receptor

interactions grows, the demand for unique and versatile building blocks like azetidine-2-

methanol is expected to increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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